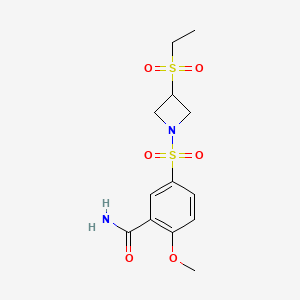

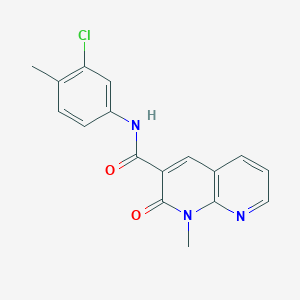

![molecular formula C13H14N2O B2532377 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-10-3](/img/structure/B2532377.png)

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a cyclopentenone derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. In

Scientific Research Applications

Synthesis and Biological Activity

A Concise Review on the Synthesis of Pyrazole Heterocycles highlights pyrazole's significance as a pharmacophore in medicinal chemistry, noting its wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The synthesis of heterocyclic appended pyrazoles offers a pathway to design more active biological agents through modifications and derivatizations (A. M. Dar & Shamsuzzaman, 2015).

Recent Advances in the Therapeutic Applications of Pyrazolines discusses the pharmacological effects of pyrazoline derivatives, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. This review suggests pyrazoline's versatility as a pharmacophore, capable of addressing a range of therapeutic targets (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).

Chemical Properties and Applications

The Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones reviews the preparation and application of pyrazoline derivatives in synthesizing various heterocyclic compounds, indicating their importance in developing new chemical entities with potential biological activities (M. A. Gomaa & H. Ali, 2020).

Antimicrobial and Anticancer Agents

A Molecular Insight into Pyrazole Congeners as Antimicrobial, Anticancer, and Antimalarial Agents and Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates both emphasize the role of pyrazoline derivatives as potent antimicrobial and anticancer agents, offering insights into the structure-activity relationships and potential for new drug development (D. Karati, K. Mahadik, P. Trivedi, & Dileep Kumar, 2022); (Pushkar Kumar Ray, Salahuddin, A. Mazumder, Rajnish Kumar, M. Ahsan, & Mohamed Shahar Yar, 2022).

Inhibition of Monoamine Oxidase

Pyrazoline A Promising Scaffold for the Inhibition of Monoamine Oxidase

discusses pyrazoline's potential in inhibiting monoamine oxidase, an enzyme target for treating neurodegenerative diseases, highlighting the importance of structural modifications for enhanced selectivity and activity (B. Mathew, J. Suresh, S. Anbazhagan, & G. E. Mathew, 2013).

Mechanism of Action

are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . They are known for their diverse pharmacological effects, including anti-proliferative and pro-apoptotic activities . Pyrazole derivatives have been found to have significant anti-proliferative activity, and their mechanism of action often involves the depolymerization of microtubules . This suggests that “3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” might also interact with microtubules, but this is purely speculative without specific studies on this compound.

In terms of pharmacokinetics , pyrazole compounds are known to undergo rapid metabolism and wide tissue distribution . .

properties

IUPAC Name |

3-(3-methoxyphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-10-5-2-4-9(8-10)13-11-6-3-7-12(11)14-15-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZINELHOCJUWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC3=C2CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

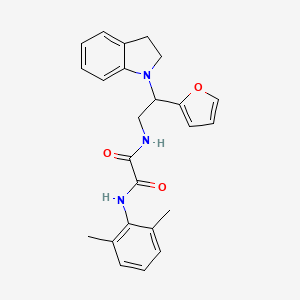

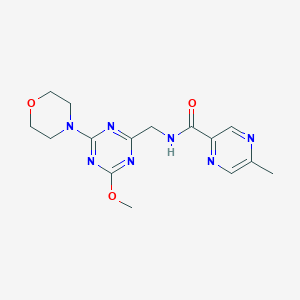

![N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2532294.png)

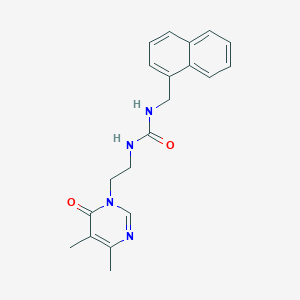

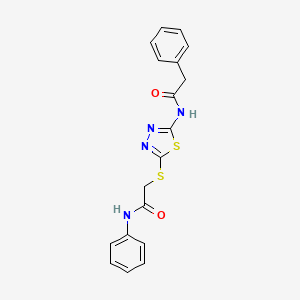

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B2532295.png)

![4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2532297.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid](/img/structure/B2532304.png)

![5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2532306.png)

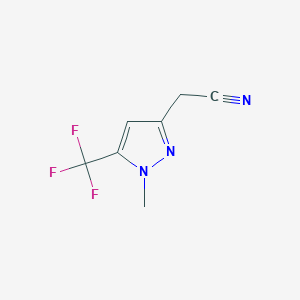

![N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide](/img/structure/B2532314.png)

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)